D5D-IN-326

Vue d'ensemble

Description

D5D-IN-326 est un inhibiteur puissant et sélectif de la delta-5 désaturase, une enzyme impliquée dans la conversion de l'acide dihomo-γ-linolénique en acide arachidonique dans la voie des acides gras polyinsaturés oméga-6. Ce composé est disponible par voie orale et a montré des effets significatifs dans la réduction de la résistance à l'insuline et du poids corporel chez les souris obèses induites par un régime riche en graisses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de D5D-IN-326 implique plusieurs étapes, en commençant par la préparation de la structure de base de la pyrrolo[2,3-d]pyrimidine. Les étapes clés comprennent :

Formation du noyau pyrrolo[2,3-d]pyrimidine : Elle est obtenue grâce à une série de réactions de cyclisation.

Introduction des groupes pentafluoropropoxy et trifluoroéthoxy : Ces groupes sont introduits par des réactions de substitution nucléophile.

Purification finale : Le composé est purifié par chromatographie liquide haute performance pour obtenir une pureté ≥ 98 %.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est mise à l'échelle pour s'adapter à des quantités plus importantes. Les conditions réactionnelles sont optimisées pour l'efficacité et le rendement, et le produit final est soumis à des contrôles qualité rigoureux pour garantir la cohérence et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

D5D-IN-326 subit principalement :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les agents halogénants comme le chlore et le brome

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxygénés, tandis que la réduction peut produire des dérivés désoxygénés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle de la delta-5 désaturase dans le métabolisme des acides gras.

Biologie : Étudié pour ses effets sur la résistance à l'insuline et l'obésité chez les modèles animaux.

Médecine : Agent thérapeutique potentiel pour des affections comme le diabète et l'athérosclérose.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les troubles métaboliques

Mécanisme d'action

This compound exerce ses effets en inhibant la delta-5 désaturase, ce qui réduit la conversion de l'acide dihomo-γ-linolénique en acide arachidonique. Cela conduit à une augmentation des eicosanoïdes anti-inflammatoires et à une diminution des eicosanoïdes pro-inflammatoires, ce qui entraîne une réduction de la résistance à l'insuline et du poids corporel .

Applications De Recherche Scientifique

Cardiovascular Health

Anti-Atherosclerotic Effects

D5D-IN-326 has been investigated for its anti-atherosclerotic properties. In studies involving apolipoprotein E knockout mice, it was observed that treatment with this compound significantly reduced atherosclerotic lesion areas in the aorta. Specifically, a reduction of 24% was noted at a dosage of 3 mg/kg/day after 12 weeks of treatment following a Western diet. Another protocol using a high-cholesterol diet showed a 36% reduction in lesion area with similar dosing strategies .

Mechanism of Action

The mechanism behind these effects involves the modulation of fatty acid profiles in the liver and blood. This compound treatment resulted in decreased arachidonic acid levels and increased dihomo-gamma-linolenic acid levels, alongside reduced inflammatory eicosanoid production . This suggests that this compound may be effective in managing inflammation associated with cardiovascular diseases.

Metabolic Disorders

Impact on Insulin Resistance and Obesity

Research has indicated that this compound can lower insulin resistance and promote weight loss in diet-induced obesity models. In high-fat diet studies, chronic administration led to significant reductions in body weight without affecting overall calorie intake. Additionally, decreased macrophage infiltration into adipose tissue was noted, which is crucial for reducing inflammation associated with obesity .

Energy Expenditure

The compound also appears to enhance daily energy expenditure, contributing to its anti-obesity effects. These findings suggest that this compound could represent a novel therapeutic approach for treating obesity and related metabolic disorders .

Cancer Treatment

Inhibition of Tumor Growth

This compound has shown promise as an anti-cancer agent, particularly in renal cancer models. Studies have demonstrated that it significantly inhibits cell proliferation across various cancer cell lines, including kidney, colon, breast, and lung cancers. The inhibition was dose-dependent, indicating a strong correlation between dosage and therapeutic effect .

Mechanistic Insights

The underlying mechanisms involve the downregulation of fatty acid desaturase 1 (FADS1), which is linked to tumor growth and survival. Inhibition of FADS1 not only reduces cell proliferation but also induces cell cycle arrest through pathways associated with endoplasmic reticulum stress responses. This suggests that targeting FADS1 with this compound may offer a strategic approach for precision cancer therapy .

Summary Table of Applications

| Application Area | Observed Effects | Mechanism of Action |

|---|---|---|

| Cardiovascular Health | Reduced atherosclerotic lesions | Modulation of fatty acid profiles; decreased inflammation |

| Metabolic Disorders | Lowered insulin resistance; weight loss | Increased energy expenditure; reduced adipose inflammation |

| Cancer Treatment | Inhibited tumor growth in various cancers | Downregulation of FADS1; induced cell cycle arrest |

Mécanisme D'action

D5D-IN-326 exerts its effects by inhibiting delta-5 desaturase, thereby reducing the conversion of dihomo-γ-linolenic acid to arachidonic acid. This leads to an increase in anti-inflammatory eicosanoids and a decrease in pro-inflammatory eicosanoids, resulting in reduced insulin resistance and body weight .

Comparaison Avec Des Composés Similaires

Composés similaires

STK16-IN-1 : Un autre inhibiteur de la delta-5 désaturase avec des propriétés similaires.

VU0071063 : Un composé avec un mécanisme différent mais un potentiel thérapeutique similaire.

Unicité

D5D-IN-326 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la delta-5 désaturase. Il a montré des effets significatifs dans la réduction de la résistance à l'insuline et du poids corporel chez les modèles animaux, ce qui en fait un candidat prometteur pour la recherche et le développement ultérieurs .

Activité Biologique

D5D-IN-326 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for future research.

This compound primarily acts as an inhibitor of specific fatty acid desaturases, particularly stearoyl-CoA desaturase 1 (SCD1) and fatty acid desaturase 2 (FADS2). These enzymes play crucial roles in lipid metabolism and have been linked to various cellular processes including proliferation, survival, and apoptosis.

- Inhibition of Fatty Acid Desaturation : By inhibiting SCD1 and FADS2, this compound disrupts the desaturation of fatty acids, which is essential for maintaining membrane fluidity and signaling pathways in cells. This inhibition leads to an accumulation of saturated fatty acids and a decrease in unsaturated fatty acids, which can alter cell metabolism significantly .

- Impact on Cell Proliferation : In studies involving Epstein-Barr virus (EBV)-infected lymphoblastoid cell lines, the dual inhibition of SCD1 and FADS2 resulted in reduced cell proliferation and increased susceptibility to apoptosis when exposed to palmitate. This suggests that this compound may be effective in targeting cancer cells that rely heavily on lipid metabolism for growth .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Study 1: EBV-Transformed B Cells

In a recent study, researchers investigated the effects of this compound on EBV-transformed B cells. The compound was shown to significantly reduce cell proliferation and induce apoptosis under certain conditions. The study highlighted that the inhibition of SCD1 and FADS2 led to metabolic changes that hindered the growth-promoting pathways typically activated by EBV .

Case Study 2: Medulloblastoma

Another study focused on medulloblastoma cells where this compound's role in downregulating miR-326 was observed. This downregulation was linked to enhanced survival signaling via E2F1, indicating that this compound may also have implications in neuro-oncology by modulating microRNA pathways .

Research Findings

Recent findings indicate that this compound not only affects lipid metabolism but also has broader implications for cellular signaling pathways involved in cancer progression:

- Lipidomic Analysis : Mass spectrometry-based lipidomic studies revealed that treatment with this compound resulted in significant alterations in lipid profiles, with increased levels of saturated fatty acids correlating with reduced cell viability .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer models, suggesting its potential as a chemotherapeutic agent .

Propriétés

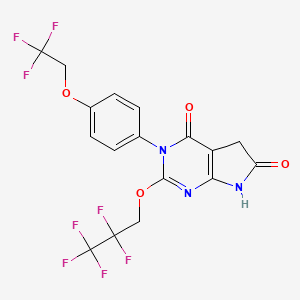

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUQGJZXDBRNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F8N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348087 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236767-85-3 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.